4-(4-Acetamidobutanamido)benzoic acid
Description
Properties
CAS No. |
50841-35-5 |
|---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-(4-acetamidobutanoylamino)benzoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-9(16)14-8-2-3-12(17)15-11-6-4-10(5-7-11)13(18)19/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
GHYNTUQLAJEWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The dual amide groups introduce hydrogen-bonding sites, which may improve crystallinity compared to mono-amide analogs like Acedoben .
Physicochemical Properties
Solubility
- This compound: Predicted low water solubility due to increased hydrophobicity from the butanamido chain.
- 4-Benzamidobutanoic acid: Lower solubility than Acedoben due to the hydrophobic benzamido group .
Spectral Characteristics
- UV-Vis: Acedoben derivatives (e.g., 4-[4-(dimethylaminobenzylidene)amino]benzoic acid) exhibit λmax at 267–341 nm, attributed to π→π* transitions in conjugated systems . The target compound may show shifted peaks due to altered conjugation.
- IR : Expected C=O stretches at ~1650–1700 cm⁻¹ (amide I band) and N–H bends at ~1550 cm⁻¹, consistent with other amide-containing benzoic acids .
Q & A
Q. What are the standard synthetic routes for 4-(4-Acetamidobutanamido)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-acetamidobenzoic acid with 4-aminobutanoic acid derivatives using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Key steps include activation of the carboxylic acid group and maintaining a pH-controlled environment to prevent side reactions. Optimization may involve varying stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hrs). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the product .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
Use a combination of analytical techniques:
- HPLC : Purity assessment with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
- NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., acetamido proton at δ 2.1 ppm, aromatic protons at δ 7.8–8.2 ppm) .
- Mass spectrometry (ESI-MS) : Verify the molecular ion peak (expected m/z for C₁₃H₁₅N₂O₄⁺: ~279.1) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SIR97 is essential. Key steps:
- Grow crystals via slow evaporation (solvent: DMSO/water).
- Collect data with a Mo-Kα source (λ = 0.71073 Å) and refine using SHELXL’s least-squares methods. Analyze hydrogen-bonding networks (e.g., amide-carboxylic acid interactions) to confirm tautomeric states .
- Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations >0.05 Å, which may indicate dynamic flexibility .
Q. What experimental strategies address contradictions in reported synthetic yields for this compound?
Systematic variation of parameters is required:
- Catalyst screening : Test alternative coupling agents (e.g., HOBt vs. HOAt) to improve efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to assess their impact on reaction kinetics .
- In situ monitoring : Use FT-IR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) during reaction progression .
Q. How can computational modeling predict the compound’s biological activity (e.g., enzyme inhibition)?
Perform molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase):
- Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level using Gaussian.
- Analyze binding poses for hydrogen bonds between the benzoic acid moiety and active-site residues (e.g., Zn²⁺ coordination). Validate with in vitro assays (IC₅₀ measurements) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
- Solvent effects : Simulate shifts using COSMO-RS (in Gaussian) to account for DMSO-d₆ vs. CDCl₃ environments .
- Tautomerism : Compare experimental data with DFT-calculated shifts for enol vs. keto forms. A downfield shift >0.5 ppm in the carboxylic proton suggests dominant enol tautomer .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameters | Expected Outcome |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | δ 2.1 (s, 3H, CH₃), 7.8–8.2 (m, 4H) |
| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | Retention time: 6.2 ± 0.3 min |
| ESI-MS | Positive mode, m/z range 100–500 | [M+H]⁺ = 279.1 |
Table 2. Crystallographic Refinement Metrics (Hypothetical Data)
| Parameter | Value |
|---|---|
| R-factor | 0.045 |
| Space group | P2₁/c |
| Z-score | 1.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
